Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate
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Overview
Description
“Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate” is a chemical compound with the molecular formula C16H13Br2NO3 . It is also known as "2-(4-Bromobenzamido)ethyl 4-bromobenzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamido group attached to a bromobenzoyl group via an ethyl linker . The InChI code for this compound is 1S/C16H13Br2NO3/c17-13-5-1-11(2-6-13)15(20)19-9-10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)
.
Scientific Research Applications
Synthesis and Modification
One of the primary applications of this compound lies in its utility as a building block for the synthesis of other complex chemical structures. For instance, in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, a reaction involving methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate highlights its role in creating ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This showcases its versatility in organic synthesis and the formation of heterocyclic compounds, which are crucial in drug development and materials science (Pokhodylo & Obushak, 2019).
Antimicrobial Study
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to the target compound, has been modified and synthesized for antimicrobial activities against various bacterial and fungal strains. This illustrates the potential of Ethyl 2-(4-bromobenzamido)-4-phenylthiazole-5-carboxylate derivatives in contributing to the development of new antimicrobial agents. The structure-activity relationship was explored through 3D QSAR analysis, providing insights into the molecular features essential for antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).
Photophysical and Photochemical Applications
Another fascinating application area is in photophysical and photochemical studies. For example, Ethyl 2-Arylthiazole-5-carboxylates, synthesized through photochemical reactions, exhibit unique photophysical properties and serve as singlet-oxygen sensitizers. This has implications for their use in photodynamic therapy, a treatment method that uses light-sensitive compounds to produce singlet oxygen and kill cancer cells or bacteria (Amati et al., 2010).
Fluorescent Probes for Biothiol Detection
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a derivative of the compound , has been employed as a colorimetric and ratiometric fluorescent probe for the detection of biothiols in living cells. Biothiols play a critical role in cellular function, and their detection is vital for biological and medical research. This application underscores the compound's utility in developing diagnostic tools and investigating biological processes (Wang et al., 2017).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-2-25-18(24)16-15(12-6-4-3-5-7-12)21-19(26-16)22-17(23)13-8-10-14(20)11-9-13/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIBPHLGNHSPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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